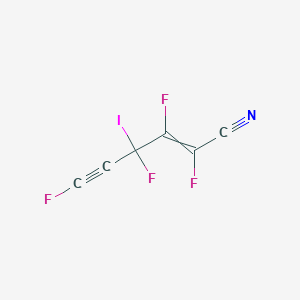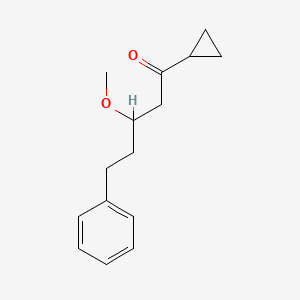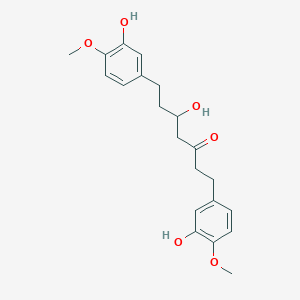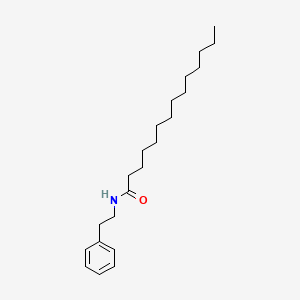![molecular formula C30H24Cl3NO2Sn B14184158 2-[({Tris[(2-chlorophenyl)methyl]stannyl}oxy)carbonyl]-1H-indole CAS No. 850405-99-1](/img/structure/B14184158.png)
2-[({Tris[(2-chlorophenyl)methyl]stannyl}oxy)carbonyl]-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[({Tris[(2-chlorophenyl)methyl]stannyl}oxy)carbonyl]-1H-indole is a complex organotin compound that features an indole core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[({Tris[(2-chlorophenyl)methyl]stannyl}oxy)carbonyl]-1H-indole typically involves the reaction of indole derivatives with tris(2-chlorophenyl)methylstannane. The reaction conditions often require the use of a base such as sodium carbonate (Na2CO3) and a solvent like hexafluoroisopropanol (HFIP) at room temperature . The process may involve multiple steps, including the formation of intermediate compounds that are subsequently converted to the final product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2-[({Tris[(2-chlorophenyl)methyl]stannyl}oxy)carbonyl]-1H-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of tin.
Reduction: Reduction reactions can modify the stannyl group.
Substitution: The indole core can participate in electrophilic substitution reactions, while the stannyl group can undergo nucleophilic substitution.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents such as lithium aluminum hydride (LiAlH4) for reduction, and various electrophiles and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation states of tin, while substitution reactions can introduce various functional groups onto the indole core.
Applications De Recherche Scientifique
2-[({Tris[(2-chlorophenyl)methyl]stannyl}oxy)carbonyl]-1H-indole has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a drug candidate, particularly in the treatment of diseases where organotin compounds have shown efficacy.
Industry: It is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties
Mécanisme D'action
The mechanism by which 2-[({Tris[(2-chlorophenyl)methyl]stannyl}oxy)carbonyl]-1H-indole exerts its effects involves interactions with various molecular targets. The indole core can interact with biological receptors, while the stannyl group can participate in redox reactions. These interactions can modulate biological pathways, leading to potential therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tris(2,4,6-trichlorophenyl)methyl radical: Similar in structure but with different substituents on the phenyl rings.
Indole-3-acetic acid: Shares the indole core but lacks the stannyl group.
Tris(2-chlorophenyl)methylstannane: Similar stannyl group but without the indole core
Uniqueness
2-[({Tris[(2-chlorophenyl)methyl]stannyl}oxy)carbonyl]-1H-indole is unique due to the combination of the indole core and the stannyl group, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a compound of significant interest in scientific research.
Propriétés
Numéro CAS |
850405-99-1 |
|---|---|
Formule moléculaire |
C30H24Cl3NO2Sn |
Poids moléculaire |
655.6 g/mol |
Nom IUPAC |
tris[(2-chlorophenyl)methyl]stannyl 1H-indole-2-carboxylate |
InChI |
InChI=1S/C9H7NO2.3C7H6Cl.Sn/c11-9(12)8-5-6-3-1-2-4-7(6)10-8;3*1-6-4-2-3-5-7(6)8;/h1-5,10H,(H,11,12);3*2-5H,1H2;/q;;;;+1/p-1 |
Clé InChI |
OLBXKZIUCZJDBC-UHFFFAOYSA-M |
SMILES canonique |
C1=CC=C2C(=C1)C=C(N2)C(=O)O[Sn](CC3=CC=CC=C3Cl)(CC4=CC=CC=C4Cl)CC5=CC=CC=C5Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(Morpholin-4-yl)-5-([1,3]thiazolo[5,4-d]pyrimidin-2-yl)benzonitrile](/img/structure/B14184096.png)
![2-[(2S)-2-Methyloxiran-2-yl]-1-(4-nitrophenyl)ethan-1-one](/img/structure/B14184106.png)
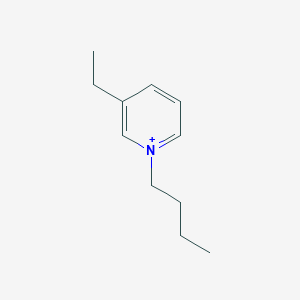

![Bis[6-(4'-methyl[1,1'-biphenyl]-4-yl)hexyl]diselane](/img/structure/B14184118.png)
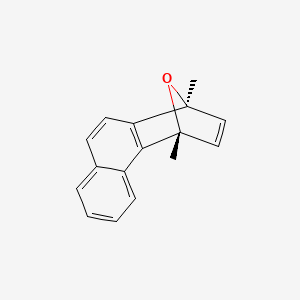
![2-{4-[(E)-(Pyridin-4-yl)diazenyl]phenoxy}ethan-1-ol](/img/structure/B14184126.png)
